molecular formula C12H19NO2 B047402 N-Butyl-2,4-dimethoxyaniline CAS No. 124006-23-1

N-Butyl-2,4-dimethoxyaniline

Cat. No.: B047402
CAS No.: 124006-23-1
M. Wt: 209.28 g/mol
InChI Key: DMVZOFOMVHBURJ-UHFFFAOYSA-N
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Description

N-Butyl-2,4-dimethoxyaniline: is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Butyl-2,4-dimethoxyaniline typically begins with 2,4-dimethoxyaniline and butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, where the butyl group from butyl bromide replaces the hydrogen atom on the nitrogen of 2,4-dimethoxyaniline.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Butyl-2,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: It can be reduced to form N-butyl-2,4-dimethoxycyclohexylamine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: N-butyl-2,4-dimethoxycyclohexylamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: N-Butyl-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, it is used to study the effects of methoxy and butyl substitutions on the activity of aniline derivatives.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Butyl-2,4-dimethoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions. The butyl group increases its lipophilicity, affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

    2,4-Dimethoxyaniline: Lacks the butyl group, making it less lipophilic.

    N-Butylaniline: Lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.

    2,4-Dimethoxybenzylamine: Has a benzyl group instead of a butyl group, affecting its reactivity and solubility.

Uniqueness: N-Butyl-2,4-dimethoxyaniline is unique due to the presence of both methoxy and butyl groups, which enhance its reactivity and lipophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-butyl-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZOFOMVHBURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558595
Record name N-Butyl-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124006-23-1
Record name N-Butyl-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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